molecular formula C12H28N2 B12668005 N,N'-Bis(3-pentyl)-ethylenediamine CAS No. 88829-01-0

N,N'-Bis(3-pentyl)-ethylenediamine

Cat. No.: B12668005
CAS No.: 88829-01-0
M. Wt: 200.36 g/mol
InChI Key: WCZQQMYWEQYDLG-UHFFFAOYSA-N
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Description

N,N’-Bis(3-pentyl)-ethylenediamine is a chemical compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3-pentyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of ethylenediamine attack the carbon atoms of the 3-pentyl halides, resulting in the formation of N,N’-Bis(3-pentyl)-ethylenediamine.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(3-pentyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-pentyl)-ethylenediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-pentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated compounds, such as alkyl halides, can be used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the 3-pentyl groups.

Scientific Research Applications

N,N’-Bis(3-pentyl)-ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metal ions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Industry: The compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-pentyl)-ethylenediamine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biological processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules and potentially alter their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,6-diisopropylphenyl)-ethylenediamine
  • N,N’-Bis(3-pentyl)-perylene-3,4,9,10-bis(dicarboximide)

Uniqueness

N,N’-Bis(3-pentyl)-ethylenediamine is unique due to its specific structural features, such as the presence of two 3-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural arrangement imparts distinct chemical properties and reactivity to the compound, making it suitable for various applications in research and industry.

Properties

CAS No.

88829-01-0

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-di(pentan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-5-11(6-2)13-9-10-14-12(7-3)8-4/h11-14H,5-10H2,1-4H3

InChI Key

WCZQQMYWEQYDLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCNC(CC)CC

Origin of Product

United States

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